![molecular formula C13H9F2NO B2378968 2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol CAS No. 2135461-66-2](/img/structure/B2378968.png)
2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol
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Overview
Description
“2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C13H9F2NO and a molecular weight of 233.21 .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 233.21 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Crystal Structure and Computational Study
- Imine compounds, including those similar to 2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol, have been synthesized and analyzed for their crystal structures using X-ray diffraction techniques. These compounds are studied for their molecular structure, optoelectronic properties, and potential bioactivity, particularly for inhibitory properties against proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Antioxidant Properties
- Schiff base ligands and their metal complexes, which include compounds structurally similar to this compound, have been evaluated for their antioxidant properties. They show significant dose-dependent antioxidant activities, comparable to classical antioxidants (Ibrahim et al., 2017).
Corrosion Inhibition
- Schiff base compounds, related to this compound, have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds act as mixed-type inhibitors, offering significant protection against corrosion (Küstü et al., 2007).
Fluorescence Chemosensor
- A Schiff base compound, structurally akin to this compound, has been developed as a fluorescence chemosensor. It selectively detects specific metal ions and has applications in live cell imaging, showcasing its potential in biological and chemical sensing (Iyappan et al., 2020).
Conductivity and Band Gap Analysis
- Polycondensation of Schiff base compounds, including those similar to this compound, has been studied for their conductivity and band gap properties. These polymers and their metal complexes exhibit semiconductor behavior, relevant in material science and electronics (Kaya et al., 2007).
Future Directions
properties
IUPAC Name |
2-[(3,4-difluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUBGXKCKAYOFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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